molecular formula C8H16N2O B12447032 (S)-5-Isopropyl-1-methylpiperazin-2-one

(S)-5-Isopropyl-1-methylpiperazin-2-one

Cat. No.: B12447032
M. Wt: 156.23 g/mol
InChI Key: ZSUXNBDTPTYTOJ-SSDOTTSWSA-N
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Description

(S)-5-Isopropyl-1-methylpiperazin-2-one is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of an isopropyl group and a methyl group attached to the piperazine ring, making it a versatile molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Isopropyl-1-methylpiperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as isopropylamine and methylamine.

    Cyclization: The amines undergo cyclization with appropriate reagents to form the piperazine ring.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient cyclization and chiral resolution.

    Optimized Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Isopropyl-1-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced forms.

Scientific Research Applications

(S)-5-Isopropyl-1-methylpiperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-5-Isopropyl-1-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Isopropyl-1-methylpiperazin-2-one: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-Methylpiperazine: A related compound with a simpler structure and different applications.

    Isopropylpiperazine: Another related compound with variations in the substitution pattern on the piperazine ring.

Uniqueness

(S)-5-Isopropyl-1-methylpiperazin-2-one is unique due to its specific chiral configuration and substitution pattern, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(5S)-1-methyl-5-propan-2-ylpiperazin-2-one

InChI

InChI=1S/C8H16N2O/c1-6(2)7-5-10(3)8(11)4-9-7/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1

InChI Key

ZSUXNBDTPTYTOJ-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@H]1CN(C(=O)CN1)C

Canonical SMILES

CC(C)C1CN(C(=O)CN1)C

Origin of Product

United States

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